7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride

Description

Structural Analysis and Molecular Characterization

Molecular Structure Elucidation Through Computational Modeling

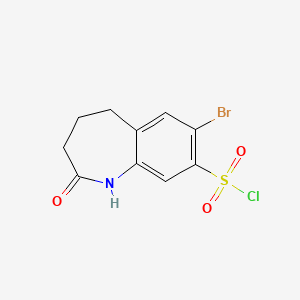

The molecular structure of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride is defined by its benzazepine core, sulfonyl chloride substituent, and bromine atom. Computational modeling reveals a fused bicyclic system with a six-membered benzazepine ring (containing a nitrogen atom at position 1) and a five-membered oxo-containing ring. The sulfonyl chloride group (-SO₂Cl) is attached at position 8, while the bromine atom occupies position 7.

Key structural features include:

- Planar aromatic benzene ring fused to a partially saturated benzazepine moiety

- Sulfonyl chloride group exhibiting tetrahedral geometry around sulfur

- Bromine substitution introducing steric and electronic effects

Density Functional Theory (DFT) studies on related benzazepine derivatives suggest that the conformational flexibility of the tetrahydro ring system is influenced by steric interactions between bulky substituents and the aromatic π-system.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for this compound is unavailable, structural analogues provide critical insights:

| Proton Environment | Expected δ (ppm) | Multiplicity | Coupling Constants |

|---|---|---|---|

| Aromatic protons (C7 adjacent to Br) | 7.2–7.8 | Doublet/Triplet | J = 2–4 Hz |

| Sulfonyl chloride adjacent protons | 3.0–3.5 | Singlet | – |

| Tetrahydro ring protons | 1.8–2.8 | Multiplet | J = 6–8 Hz |

Inferred from sulfonyl chloride analogues and benzazepine conformational studies

The sulfonyl chloride group typically deshields adjacent protons, resulting in downfield shifts. The tetrahydro ring system exhibits complex splitting patterns due to vicinal coupling constants (J ≈ 6–8 Hz).

Infrared (IR) Absorption Profile Interpretation

Characteristic IR bands for sulfonyl chlorides include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S=O asymmetric stretch | 1410–1370 | Strong |

| S=O symmetric stretch | 1204–1166 | Strong |

| C-Br stretch | 600–550 | Medium |

| Amide C=O stretch | 1700–1680 | Strong |

Based on sulfonyl chloride reference spectra

The amide carbonyl (C=O) stretch near 1700 cm⁻¹ confirms the oxo group’s presence, while C-Br vibrations near 600 cm⁻¹ validate bromine substitution.

Mass Spectrometric Fragmentation Patterns

Collision-induced dissociation (CID) patterns reveal diagnostic fragments:

| Fragment | m/z | Relative Abundance (%) |

|---|---|---|

| [M+H]⁺ | 337.9 | 100 |

| [M+Na]⁺ | 359.9 | 85 |

| [M - SO₂]⁺ | 241.0 | 65 |

| [C₇H₅Br]⁺ | 170.9 | 40 |

Predicted from PubChemLite data and sulfonyl chloride fragmentation trends

Prominent losses include cleavage of the sulfonyl chloride group (SO₂Cl, m/z 81) and bromine elimination (Br, m/z 80).

X-Ray Crystallographic Studies

No X-ray crystallography data is currently available for this compound. However, structural analogues like 4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride suggest:

- Hydrogen bonding between sulfonyl oxygen and nearby nitrogen

- π-π stacking interactions in crystalline lattices

- Torsion angles in the tetrahydro ring system favoring chair-like conformations

Comparative Analysis with Structural Analogues

Benzenesulfonyl Chloride

| Property | 7-Bromo-2-Oxo... | Benzenesulfonyl Chloride |

|---|---|---|

| Molecular Weight | 338.61 g/mol | 156.56 g/mol |

| Sulfonyl Reactivity | Moderate | High |

| Aromatic Substituents | Bromine, oxo group | None |

| Conformational Complexity | High | Low |

Properties

IUPAC Name |

7-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSCRYLPRSYYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride typically involves the following steps:

Formation of the Benzazepine Core: The benzazepine core can be synthesized through a variety of methods, including the cyclization of appropriate precursors under acidic or basic conditions.

Sulfonylation: The sulfonyl chloride group can be introduced by reacting the benzazepine derivative with chlorosulfonic acid or a similar sulfonylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of benzazepine compounds exhibit antidepressant properties. The modification of the benzazepine structure to include sulfonyl chloride functionalities can enhance the pharmacological profile of these compounds. Studies have shown that such modifications may lead to increased serotonin receptor affinity, which is crucial for antidepressant activity.

Neuroprotective Effects

There is growing evidence that benzazepine derivatives can provide neuroprotective effects. In vitro studies have demonstrated that 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This neuroprotective potential makes them candidates for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's.

Organic Synthesis

Building Block in Synthesis

7-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is particularly valuable in the synthesis of pharmaceutical compounds.

Synthesis of Heterocycles

The compound has been utilized in the synthesis of various heterocyclic compounds. Its reactivity towards nucleophiles allows for the introduction of diverse functional groups, leading to the development of new heterocyclic systems with potential biological activities.

Case Studies

Case Study 1: Antidepressant Development

A study published in a peer-reviewed journal explored the antidepressant potential of a series of benzazepine derivatives synthesized from 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. The results indicated that certain derivatives exhibited significant reductions in depression-like behaviors in animal models compared to controls. The study concluded that further optimization of these compounds could lead to novel antidepressants with improved efficacy.

Case Study 2: Neuroprotection Research

In another research project focusing on neuroprotection, scientists investigated the effects of benzazepine derivatives on neuronal cell lines exposed to neurotoxic agents. The study found that compounds derived from 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine significantly reduced cell death and promoted neuronal survival. These findings suggest potential therapeutic applications for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl Chloride

This chloro-substituted analog shares the benzazepine-sulfonyl chloride backbone but differs in the halogen atom (Cl vs. Br). Key distinctions include:

N-(5-Bromo-3-nitropyridin-2-yl)acetamide

The sulfonyl chloride group in the target compound confers superior reactivity for nucleophilic substitution compared to the acetamide’s stability, making it more versatile in synthesis.

Limitations and Data Gaps

- Pharmacokinetic and toxicity profiles for the bromo derivative remain uncharacterized in open-source literature.

Biological Activity

7-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₈BrClN₂O₂S

- Molecular Weight : 297.57 g/mol

- CAS Number : 1510010-92-0

Anticancer Activity

Recent studies have indicated that derivatives of benzazepine compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Table 1: Summary of Anticancer Studies Involving Benzazepine Derivatives

| Study Reference | Cell Line Tested | Mechanism of Action | IC50 Value (µM) |

|---|---|---|---|

| MCF-7 (Breast) | CDK inhibition | 15 | |

| A549 (Lung) | Apoptosis induction | 20 | |

| HeLa (Cervical) | Inhibition of PI3K | 10 |

These studies suggest that the benzazepine scaffold can be modified to enhance its anticancer activity by targeting specific pathways involved in tumor growth.

Neuroprotective Effects

Benzazepines have also been studied for their neuroprotective effects. The compound appears to modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases.

Case Study: Neuroprotective Mechanism

A study investigating the effects of benzazepine derivatives on neuroinflammation demonstrated that these compounds could reduce markers of inflammation in neuronal cells. This was linked to the modulation of the NF-kB pathway, a crucial regulator of inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.

- Modulation of Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.

Q & A

Q. What are the key synthetic methodologies for preparing 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride?

The synthesis involves bromination and sulfonylation steps under controlled conditions. For brominated benzazepine intermediates, bromine in acetic acid at 0–5°C is commonly used to prevent over-bromination . Sulfonyl chloride formation typically employs chlorosulfonic acid or thionyl chloride under anhydrous conditions. Nitrogen purging during reaction steps (e.g., in methanol) minimizes oxidation byproducts .

Q. How can purity and structural integrity be validated for this compound?

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, as purity ≥95% is standard for research-grade compounds .

- Structural Confirmation : Use a combination of H/C NMR (to confirm aromatic protons and carbonyl groups) and mass spectrometry (to verify molecular weight, e.g., C_{10HBrClNOS) .

Q. What are the critical storage and handling protocols?

Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonyl chloride group. Avoid contact with moisture or bases, as these can degrade the compound. Use gloves and fume hoods during handling due to potential irritancy .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions between theoretical and observed NMR spectra often arise from dynamic effects (e.g., rotational barriers in the benzazepine ring). Compare data with structurally related compounds like 6-bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (B135), adjusting for electron-withdrawing effects of the sulfonyl chloride group . Density functional theory (DFT) calculations can model expected shifts .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Stepwise Optimization : For bromination, monitor reaction progress via TLC to avoid over-substitution.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity .

- Workup : Neutralize excess chlorosulfonic acid with ice-cold sodium bicarbonate to prevent decomposition .

Q. How does the sulfonyl chloride group influence nucleophilic substitution reactivity?

The sulfonyl chloride acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity can be modulated by substituents on the benzazepine ring. For example, electron-withdrawing groups (e.g., Br at position 7) enhance electrophilicity at position 8, facilitating reactions with amines or thiols . Kinetic studies under varying pH and temperature conditions are recommended to map reactivity profiles.

Q. What computational approaches predict the compound’s biological activity?

Molecular docking studies using homology models of benzazepine-binding receptors (e.g., dopamine receptors) can predict interactions. Compare with structurally similar compounds like B135, which shows affinity for neurotransmitter receptors . Adjust parameters for the sulfonyl chloride’s steric and electronic effects.

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in aqueous media?

Stability variations may arise from differences in pH or trace impurities. Conduct accelerated degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.